molecular formula C24H47O3- B1257555 2-Hydroxylignocerate

2-Hydroxylignocerate

Cat. No.: B1257555
M. Wt: 383.6 g/mol
InChI Key: MSUOLNSQHLHDAS-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxylignocerate, also known as 2-hydroxytetracosanoic acid, is a very-long-chain (C24) hydroxy fatty acid of significant interest in biochemical and environmental research. This compound is a naturally occurring lipid, identified in diverse biological sources such as ripe and unripe strawberry homogenates, various sea sponges (including Pseudosberites and S. massa ), and the aerial parts of the plant E. helioscopia . Its presence has also been detected in environmental sediment samples from the Harney River and Lake Kivu, highlighting its relevance in ecological and biogeochemical studies . In scientific investigations, 2-Hydroxylignocerate has been monitored as a metabolite in studies examining the impact of environmental factors, such as exposure to pesticides, on biological systems . From a biochemical perspective, 2-hydroxy fatty acids like 2-Hydroxylignocerate are key structural components of complex lipids in the brain, notably found in cerebrosides and sulfatides . Their breakdown is primarily governed by a peroxisomal α-oxidation pathway, distinct from the more common β-oxidation. Research indicates that the degradation is facilitated by 2-hydroxyphytanoyl-CoA lyase, a TPP-dependent enzyme that cleaves the activated acyl-CoA to form formate and an n-1 aldehyde . This places 2-Hydroxylignocerate within a critical metabolic pathway for the catabolism of long-chain 2-hydroxy fatty acids. As a methyl ester, this compound is a characterized standard used in analytical chemistry. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-hydroxytetracosanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H48O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(25)24(26)27/h23,25H,2-22H2,1H3,(H,26,27)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSUOLNSQHLHDAS-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCC(C(=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H47O3-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mammalian Biosynthetic Pathways for 2 Hydroxylignocerate

Fatty Acid 2-Hydroxylase (FA2H)-Mediated Hydroxylation

The key enzyme responsible for the synthesis of 2-hydroxy fatty acids, including 2-hydroxylignocerate, is Fatty Acid 2-Hydroxylase (FA2H). uniprot.org This integral membrane protein, located in the endoplasmic reticulum, catalyzes the introduction of a hydroxyl group at the C-2 position of a fatty acid. uniprot.orguniprot.org This reaction is stereospecific, resulting in the production of the (R)-2-hydroxy fatty acid isomer. uniprot.orguniprot.org

FA2H belongs to a superfamily of di-iron-containing enzymes that utilize NADH and oxygen to carry out hydroxylation or desaturation reactions. nih.gov The catalytic process involves an electron transport chain where electrons are transferred from NADH through cytochrome b5 reductase and cytochrome b5 to the di-iron center of FA2H. nih.gov The enzyme exhibits a preference for very-long-chain fatty acids (VLCFAs), with a particularly low Michaelis-Menten constant (KM) of less than 0.18 µM for tetracosanoic acid (lignoceric acid), indicating a high affinity for this substrate. uniprot.org While free fatty acids are established substrates in vitro, structural analyses suggest that ceramides (B1148491) might also serve as in vivo substrates for FA2H. researchgate.net The optimal pH for FA2H activity is in the range of 7.6-7.8. uniprot.org

EnzymeLocationSubstrateProductOptimal pHKey Features
Fatty Acid 2-Hydroxylase (FA2H)Endoplasmic ReticulumLignoceric Acid (C24:0)(R)-2-Hydroxylignoceric Acid7.6-7.8Di-iron center, requires NADH and cytochrome b5

The expression and activity of FA2H are subject to regulation at both the transcriptional and post-translational levels, ensuring that the production of 2-hydroxy fatty acids is tightly controlled.

Transcriptional Regulation: Information regarding the transcriptional regulation of the FA2H gene is still emerging. Studies have shown that in certain cancer cell lines, transcription factors like peroxisome-proliferator-activated receptor (PPAR)-α and FOXC2 can influence FA2H expression. mdpi.com For instance, TNF-α has been found to increase FA2H expression in esophageal cancer by upregulating FOXC2. mdpi.com Additionally, several micro-RNAs have been identified that can target the FA2H gene, suggesting a role for these small non-coding RNAs in its regulation. mdpi.com

Post-Translational Regulation: Post-translational modifications (PTMs) are crucial for fine-tuning protein function. mdpi.com While specific PTMs directly regulating FA2H activity are not extensively detailed in the provided context, it is known that FA2H can influence downstream signaling pathways. For example, FA2H can enhance the phosphorylation of the YAP protein, leading to its degradation and reduced transcriptional activity, which in turn can suppress cancer cell proliferation. frontiersin.org Glycosylation of FA2H has also been identified, with at least one O-linked glycan site. genecards.org

Structural Diversity and Classification of VLCFAs

Integration of 2-Hydroxylignocerate into Sphingolipid Metabolism

Once synthesized, 2-hydroxylignocerate must be activated and incorporated into the sphingolipid biosynthetic pathway to form complex 2-hydroxylated sphingolipids.

To participate in metabolic reactions, fatty acids, including 2-hydroxylignocerate, must first be activated. gerli.comwikipedia.org This activation is an ATP-dependent process catalyzed by fatty acyl-CoA synthetases, which are typically located in the endoplasmic reticulum or the outer mitochondrial membrane. gerli.comwikipedia.org The reaction joins the fatty acid to coenzyme A (CoA) via a high-energy thioester bond, forming a fatty acyl-CoA ester. gerli.comwikipedia.org In the case of 2-hydroxylignocerate, this results in the formation of 2-hydroxylignoceroyl-CoA.

The newly formed 2-hydroxylignoceroyl-CoA then serves as a substrate for a family of enzymes called dihydroceramide (B1258172) synthases (CerS). nih.govnih.gov These enzymes, located in the endoplasmic reticulum, catalyze the N-acylation of a sphingoid base, typically dihydrosphingosine, with a fatty acyl-CoA. nih.govnih.gov Mammals have six different CerS isoforms, each with a preference for fatty acyl-CoAs of specific chain lengths. nih.govunimi.it Notably, all six CerS isoforms are capable of utilizing 2-hydroxy acyl-CoAs to produce 2'-hydroxy dihydroceramides. nih.gov Specifically, CerS2 and CerS3 show a preference for very-long-chain acyl-CoAs, including those derived from lignoceric acid, making them key players in the synthesis of 2-hydroxy-lignoceryl-dihydroceramide. unimi.it This step represents the direct integration of the 2-hydroxyl group into the ceramide backbone. nih.gov

Enzyme FamilySubstrate 1Substrate 2ProductKey Isoforms for Lignocerate
Dihydroceramide Synthases (CerS)Dihydrosphingosine2-Hydroxylignoceroyl-CoA2-Hydroxy-lignoceryl-dihydroceramideCerS2, CerS3

Enzymatic Biosynthesis of 2 Hydroxylignocerate

Alpha-Dioxygenase (α-DOX) Catalysis of C-2 Oxygenation

An alternative pathway for 2-hydroxy fatty acid synthesis in plants involves the action of alpha-dioxygenases (α-DOX). nih.govoup.com These enzymes catalyze the incorporation of molecular oxygen at the C-2 position of a fatty acid to produce an unstable 2-hydroperoxy fatty acid intermediate. uniprot.orgaocs.org

Plants typically have two main types of α-DOX enzymes. The α-DOX1 isoforms generally show a preference for C18 unsaturated fatty acids, while the α-DOX2 isoforms can oxygenate a broader range of fatty acids, including very-long-chain fatty acids like lignoceric acid. oup.comnih.gov The reaction catalyzed by α-DOX is stereospecific, yielding the 2(R)-hydroperoxy derivative. oup.com

Table 2: Substrate Specificity of Arabidopsis thaliana α-Dioxygenase 1 (Atα-DOX1)

Substrate Relative Oxygenase Activity
Linolenate 1.00
Linoleate 0.95
Oleate 0.84
Palmitoleate 0.69
Myristate 0.23
Palmitate 0.17
γ-Linolenate 0.16

Data from Liu et al., 2006 nih.gov

Reductase Activity in the Conversion of 2-Hydroperoxy Intermediates to 2-Hydroxylignocerate

The unstable 2-hydroperoxy intermediate generated by α-DOX can be subsequently reduced to the corresponding stable 2-hydroxy fatty acid. aocs.org This reduction step is carried out by reductases. While the specific enzymes are still under full investigation, plant peroxygenases (PXG) have been shown to catalyze the reduction of fatty acid hydroperoxides to their corresponding alcohols. aocs.orgresearchgate.net These enzymes can utilize the 2-hydroperoxy fatty acid as a substrate, converting it to the final 2-hydroxy fatty acid product, thus completing this biosynthetic pathway. aocs.org

Metabolic Catabolism and Turnover of 2 Hydroxylignocerate

Peroxisomal Alpha-Oxidation Pathway of Cerebronic Acid

The alpha-oxidation of cerebronic acid is a carefully orchestrated enzymatic cascade occurring within peroxisomes, highlighting a specific role for these organelles in lipid metabolism.

Research has definitively identified and elucidated the alpha-oxidation pathway as the primary route for cerebronic acid catabolism. This process leads to the breakdown of cerebronic acid into carbon dioxide (CO2) and tricosanoic acid (23:0). ebi.ac.uknih.govexlibrisgroup.comcaymanchem.com The mechanism involves the breaking of the carbon chain between the C1 and C2 positions, resulting in the release of one CO2 molecule per cycle. byjus.com

The enzymatic components facilitating the alpha-oxidation of cerebronic acid exhibit specific cofactor requirements. Studies have shown that the oxidation of cerebronic acid is dependent on the presence of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). ebi.ac.uknih.govexlibrisgroup.com Conversely, it does not require cofactors such as flavin adenine dinucleotide (FAD), nicotinamide adenine dinucleotide phosphate (B84403) (NADPH), adenosine (B11128) triphosphate (ATP), magnesium ions (Mg2+), or coenzyme A (CoASH). ebi.ac.uknih.govexlibrisgroup.com

The formation of 2-hydroxytetracosanoic acid (cerebronic acid) itself is catalyzed by the enzyme fatty acid 2-hydroxylase, which acts on tetracosanoic acid. caymanchem.comwindows.net While the specific enzymes directly involved in the subsequent steps of cerebronic acid alpha-oxidation are part of a distinct system from that of phytanic acid alpha-oxidation, the general class of 2-hydroxyacyl-CoA lyases (e.g., HACL1 and HACL2) are known to catalyze the key cleavage reaction of 2-hydroxyacyl-CoAs into a one-carbon shorter fatty aldehyde and formyl-CoA in the alpha-oxidation of 2-hydroxy fatty acids. molbiolcell.org

Key enzymatic and cofactor characteristics are summarized in the table below:

Component TypeSpecificity for Cerebronic Acid Alpha-Oxidation
Enzyme Fatty acid 2-hydroxylase (for formation) caymanchem.comwindows.net, 2-hydroxyacyl-CoA lyases (for cleavage, general for 2-OH FAs) molbiolcell.org
Cofactor NAD+ (required) ebi.ac.uknih.govexlibrisgroup.com
Cofactor FAD, NADPH, ATP, Mg2+, CoASH (not required) ebi.ac.uknih.govexlibrisgroup.com

The end products of the peroxisomal alpha-oxidation of 2-hydroxylignocerate (cerebronic acid) are tricosanoic acid (a 23-carbon saturated fatty acid) and carbon dioxide. ebi.ac.uknih.govexlibrisgroup.comcaymanchem.com This decarboxylation step effectively shortens the fatty acid chain by one carbon atom, producing an odd-chain fatty acid. The formation of tricosanoic acid allows for its further metabolism, potentially through subsequent beta-oxidation cycles.

A summary of the catabolic products is presented in the following table:

SubstratePathwayProducts
2-Hydroxylignocerate (Cerebronic Acid)Peroxisomal Alpha-Oxidation ebi.ac.uknih.govexlibrisgroup.comTricosanoic Acid (C23:0) ebi.ac.uknih.govexlibrisgroup.comcaymanchem.com, Carbon Dioxide (CO2) ebi.ac.uknih.govexlibrisgroup.comcaymanchem.com

Enzymatic Components and Cofactor Dependencies of Cerebronic Acid Alpha-Oxidation

Subcellular Compartmentalization of 2-Hydroxylignocerate Catabolism

The precise subcellular localization of metabolic pathways is critical for cellular efficiency and regulation. The catabolism of 2-hydroxylignocerate is exclusively confined to specific organelles.

The alpha-oxidation of cerebronic acid takes place entirely within peroxisomes. ebi.ac.uknih.govexlibrisgroup.com This peroxisomal localization is a key distinguishing feature from mitochondrial fatty acid oxidation. While mitochondria are the primary site for the beta-oxidation of straight-chain fatty acids with 18 or fewer carbons, peroxisomes are specialized in handling "unusual" fatty acids, which include very long-chain fatty acids (VLCFAs) like 2-hydroxylignocerate, as well as branched-chain fatty acids. researchgate.netlibretexts.org

Experimental evidence further supports this distinct compartmentalization: the alpha-oxidation of cerebronic acid is unaffected by etomoxir, an inhibitor known to target mitochondrial fatty acid oxidation, thereby confirming its peroxisomal nature. ebi.ac.uknih.govexlibrisgroup.com This highlights the peroxisomes' vital role in the initial breakdown of these specific lipid classes that pose challenges for mitochondrial processing. researchgate.netlibretexts.org

Intraorganellar localization studies have provided further insight into the precise arrangement of the alpha-oxidation machinery within peroxisomes. These studies indicate that the enzyme system responsible for the alpha-oxidation of cerebronic acid is intimately associated with the peroxisomal limiting membranes. ebi.ac.uknih.govexlibrisgroup.com This membrane association may facilitate substrate channeling or efficient processing of these very long-chain fatty acids as they enter the peroxisome.

Biological Functions and Physiological Significance of 2 Hydroxylignocerate and Its Conjugates

Protective Mechanisms Imparted by 2-Hydroxy Fatty Acids in Plant Physiology

Involvement in Oxidative Stress Response Pathways

2-Hydroxy fatty acids, particularly 2-hydroxy VLCFAs, are strongly associated with plant resistance to oxidative stress. thegoodscentscompany.com16streets.comfishersci.at Oxidative stress, characterized by an imbalance between the production and scavenging of reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂), superoxide (B77818) (O₂•⁻), and hydroxyl radicals (•OH), can lead to significant cellular damage. lipidmaps.orgmims.comfishersci.atmdpi.comscriptiebank.be

Studies have demonstrated that exposure to oxidative stress, for instance, by hydrogen peroxide (H₂O₂), triggers a rapid increase in the messenger RNA (mRNA) levels of AtFAH1 and a subsequent surge in the production of 2-hydroxy VLCFAs in plants. 16streets.com This suggests a direct adaptive response involving the synthesis of these compounds. Analysis of fatty acid profiles under oxidative stress conditions reveals a notable shift: total 2-HFA content increases, while total non-HFA content decreases. Specifically, the levels of 2-hydroxy VLCFAs are significantly elevated, underscoring their importance in mitigating oxidative damage. 16streets.com

The role of 2-hydroxy sphingolipids in increasing membrane order and their connection to the organization of plasma membrane domains are crucial for maintaining cellular function under stress conditions. thegoodscentscompany.com

Table 1: Changes in Fatty Acid Content in Arabidopsis Wild-Type Plants After H₂O₂ Treatment

Fatty Acid TypeChange at 24h Post-Treatment (Relative Ratio, 0h set at 1)Significance (vs. 0h)Source
Total Non-HFAsSignificantly lowerP < 0.05 16streets.com
Total 2-HFAsHigherP < 0.05 16streets.com
2-Hydroxy Palmitic AcidsNot significantly affected- 16streets.com
Total 2-Hydroxy VLCFAsEspecially elevatedP < 0.01 16streets.com

Contribution to Biotic Stress Resistance Mechanisms

Beyond oxidative stress, 2-hydroxy sphingolipids are also vital for plant resistance against biotic stresses, including pathogen infections. thegoodscentscompany.com These compounds play a critical role in the plant's immune responses, particularly in pattern-triggered immunity (PTI). thegoodscentscompany.com

During PTI, plants recognize conserved pathogen-associated molecular patterns (PAMPs), such as flg22 (a bacterial flagellin (B1172586) peptide) and chitin. thegoodscentscompany.commdpi.comscriptiebank.be Upon perception of these PAMPs, 2-hydroxy sphingolipids are necessary for the proper organization of plasma membrane nanodomains and the robust production of reactive oxygen species (ROS) via NADPH oxidase (RBOHD) and pattern recognition receptors (PRRs). thegoodscentscompany.com Evidence supporting this includes observations that the suppression of the ROS burst occurred in fah1cfah2 mutants (lacking functional FAH1 and FAH2) after treatment with flg22 and chitin, indicating the direct involvement of 2-HFAs in this defense mechanism. thegoodscentscompany.com

It is important to note that while 2-hydroxy sphingolipids generally contribute to disease resistance, their specific roles can be complex and context-dependent. For instance, some studies have indicated that 2-hydroxy sphingolipids may decrease resistance to certain pathogens, such as Golovinomyces cichoracearum in Arabidopsis, suggesting a nuanced involvement in plant-pathogen interactions. thegoodscentscompany.com Nevertheless, the overarching evidence highlights their significant contribution to the intricate defense strategies plants employ against biotic threats, including physical barriers, secondary metabolites, and inducible defenses, with ROS production and cell wall reinforcement being key components. wikipedia.orgctdbase.orguni.luoup.combiorxiv.orgbiorxiv.org

Molecular Pathophysiology Associated with 2 Hydroxylignocerate Metabolic Dysregulation

Genetic Mutations in FA2H and Demyelinating Neurological Conditions

Association of FA2H Gene Variants with Leukodystrophy and Spastic Paraparesis

Mutations in the FA2H gene, which encodes the fatty acid 2-hydroxylase enzyme, are directly linked to a spectrum of neurodegenerative disorders, including leukodystrophy and hereditary spastic paraplegia type 35 (SPG35), also known as fatty acid hydroxylase-associated neurodegeneration (FAHN). nih.govmedlineplus.govresearchgate.netmdpi.comelsevier.esturkjpediatr.orgnih.govmdpi.comgenecards.org

The FA2H enzyme is responsible for the 2-hydroxylation of fatty acids, a critical step in the synthesis of 2-hydroxylated sphingolipids, such as galactosylceramide and sulfatide, which are abundant in the myelin sheath. medlineplus.govresearchgate.netnih.govmdpi.com Myelin is the protective covering that insulates nerves, ensuring rapid transmission of nerve impulses. medlineplus.gov

Pathogenic variants in FA2H are thought to cause neurodegeneration through a loss-of-function mechanism, leading to decreased hydroxylation of myelin lipids. researchgate.net This reduction in enzyme function can result in abnormal myelin that is prone to deterioration (demyelination), contributing to a loss of white matter (leukodystrophy) and associated movement problems and other neurological abnormalities. medlineplus.gov

The clinical presentation of FAHN/SPG35 is characterized by progressive lower extremity weakness and spasticity, often with childhood onset. researchgate.netmdpi.com Additional symptoms can include upper limb spasticity, truncal instability, dysarthria, dysphagia, cerebellar ataxia, and progressive cognitive deficits. mdpi.com Brain imaging in patients with SPG35 often reveals characteristic features, including stationary white matter changes, hypointensity of the globus pallidus, pontocerebellar atrophy, and a thin corpus callosum. mdpi.com

A novel homozygous FA2H variant, c.160_169dup (p.Asp57Glyfs*48), has been identified, leading to a truncated protein and presenting with rapid progressive spastic paraplegia at an early age. turkjpediatr.org Studies in FA2H-deficient mice have shown late-onset axon and myelin sheath degeneration, despite normal neuronal development, highlighting the enzyme's crucial role in myelin maintenance. elsevier.esmdpi.comnih.gov

Elucidation of Molecular Mechanisms Underlying Myelin Pathology in FA2H Deficiency

The molecular mechanisms underlying myelin pathology in FA2H deficiency primarily revolve around the impaired synthesis of 2-hydroxylated fatty acid-containing sphingolipids (2hFA-SLs), which are vital components of myelin. researchgate.netnih.govmdpi.com Approximately 25% of the outer leaflet lipids in myelin are 2-hydroxylated, suggesting their importance in maintaining membrane fluidity and stability. mdpi.com

When FA2H activity is reduced or eliminated due to gene mutations, the production of these specific 2hFA-SLs is compromised. medlineplus.govmdpi.com While myelin may initially form normally, as observed in FA2H-deficient mouse models, adult mice develop late-onset demyelination and axonal degeneration, leading to motor behavioral deficits reminiscent of human FAHN/SPG35. mdpi.comnih.gov

The absence or reduction of 2-hydroxylignocerate and other 2-hydroxylated fatty acids in myelin can lead to structural abnormalities. A proteome analysis of myelin from FA2H-deficient mice revealed a specific accumulation of Opalin, a major myelin protein, in compact myelin. mdpi.com This suggests that altered trafficking or accumulation of myelin membrane proteins could be a link between the altered myelin lipids and the observed axonal pathology. mdpi.com The precise mechanisms by which FA2H deficiency leads to iron accumulation in the brain, a characteristic feature of some forms of neurodegeneration with brain iron accumulation (NBIA) associated with FA2H mutations, are not yet fully understood, though it is hypothesized that iron accumulation may be a consequence of cellular damage from demyelination. medlineplus.govelsevier.es

Metabolomic Signatures of 2-Hydroxylignocerate in Systemic Metabolic Perturbations

Beyond its critical role in neurological health, 2-hydroxylignocerate and related alpha-hydroxylated fatty acids are emerging as important metabolomic signatures in broader systemic metabolic contexts. Metabolomics, the study of small molecules (metabolites) in biological samples, offers insights into how dietary interventions and metabolic dysregulation affect these compounds. chalmers.seau.dknih.gov

Alterations in 2-Hydroxylignocerate Levels in Response to Dietary Interventions

Dietary interventions can significantly influence the metabolome, including levels of specific fatty acids like 2-hydroxylignocerate. Metabolomics is increasingly used in nutritional research to understand the impact of foods and diets on an individual's metabolic profile. chalmers.seau.dknih.gov

While specific data on 2-hydroxylignocerate's direct response to various dietary interventions are still being elucidated, studies in nutritional metabolomics aim to identify how dietary components affect endogenous metabolism. chalmers.senih.gov For instance, high-fat diets are known to impact fatty acid metabolism, and such dietary shifts could potentially influence the levels of 2-hydroxylignocerate, given its nature as a very long-chain fatty acid. nih.gov Research in this area often involves acute intervention studies where specific food items are consumed, and biofluids are collected for metabolomic analysis to identify potential biomarkers of dietary intake and their impact on metabolic pathways. au.dk

Correlation of 2-Hydroxylignocerate with Metabolic Dysregulation in Liver and Cardiovascular Health

Metabolic disorders, including type 2 diabetes, obesity, and metabolic dysfunction-associated steatotic liver disease (MASLD, formerly NAFLD), are characterized by chronic low-grade inflammation and disruptions in metabolic homeostasis. frontiersin.orgmdpi.competerattiamd.com The interplay between these conditions is complex, with shared pathophysiological mechanisms such as insulin (B600854) resistance and adipose tissue dysfunction. mdpi.com

While direct correlations of 2-hydroxylignocerate levels with specific liver and cardiovascular health markers are still an active area of research, alterations in fatty acid metabolism are recognized as key indicators of metabolic dysregulation in these conditions. nih.gov For example, high-fat diets have been shown to impact protein expression involved in energy metabolism and inflammation, identifying early biomarkers of kidney injury. nih.gov Liver health, as measured by metrics like iron-corrected T1 (cT1), has been shown to predict liver-related and cardiac outcomes, highlighting the interconnectedness of liver and cardiovascular health in metabolic disease.

The broader class of long-chain fatty acids, to which 2-hydroxylignocerate belongs, are known to activate G protein-coupled receptors (GPCRs) like FFA4 (GPR120), which play an important role in the interactions between metabolism and inflammation. frontiersin.orgphysiology.org These receptors are expressed in adipose tissue and can influence metabolic processes such as lipolysis and glucose uptake. frontiersin.org The dysregulation of such pathways involving long-chain fatty acids can contribute to the progression of metabolic disorders. frontiersin.org

Emerging Evidence for Immune-Metabolite Interactions Involving Alpha-Hydroxylated Fatty Acids

Alpha-hydroxylated fatty acids, including 2-hydroxylignocerate, are increasingly recognized for their potential roles in immune-metabolite interactions. Fatty acids, in general, are incorporated into cell membranes and can influence cellular functions, including those of immune cells. researchgate.net Altered fatty acid compositions of immune cell phospholipids (B1166683) have been shown to modulate their activities. researchgate.net

The interaction between metabolites and immune responses is a burgeoning field. For instance, short-chain fatty acids (SCFAs), produced by gut microbial fermentation, interact with receptors on immune cells and can modulate immune responses, such as influencing colonic Treg cells. nih.gov Similarly, bile acid metabolites have been observed to impact mucosal immunity. nih.gov

While direct evidence specifically detailing 2-hydroxylignocerate's precise role in immune-metabolite interactions is still emerging, the broader context of alpha-hydroxylated fatty acids and other long-chain fatty acids suggests a potential involvement. Long-chain fatty acids can activate receptors that influence inflammation and metabolic pathways. frontiersin.orgphysiology.org Furthermore, studies have indicated that fatty acids can positively affect immune cell functions by improving phagocytosis, T-cell signaling, and antigen presentation capability. researchgate.net Research into nutrient-gene interactions also suggests that saturated long-chain fatty acids can increase the expression of genes involved in lipid metabolism and immune response, partly through the activation of PPAR-α. cambridge.org This indicates a complex interplay where alpha-hydroxylated fatty acids, as a subset of these lipids, may contribute to the modulation of immune responses in various physiological and pathophysiological states.

Advanced Methodologies for Investigating 2 Hydroxylignocerate

Mass Spectrometry-Based Profiling Techniques

Mass spectrometry (MS) techniques are indispensable for the identification, quantification, and profiling of 2-hydroxylignocerate in complex biological matrices. Their high sensitivity and specificity make them ideal for metabolomic studies.

High-Resolution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantitative and Qualitative Analysis

High-Resolution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for both quantitative and qualitative analysis of 2-hydroxylignocerate. LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry, enabling the detection and quantification of specific compounds within complex mixtures creative-proteomics.comchromatographyonline.comnih.gov.

For 2-hydroxylignocerate, LC-MS/MS can be employed to identify the compound based on its exact mass and characteristic fragmentation patterns. The high resolution of modern mass spectrometers allows for precise mass measurements, which helps in distinguishing 2-hydroxylignocerate from other compounds with similar nominal masses osti.gov. Tandem MS (MS/MS) provides structural information by fragmenting the precursor ion and analyzing the resulting product ions. For instance, the presence of a 2-hydroxylignocerate lipid moiety has been confirmed by specific fragments, such as an m/z 479 [M–long-chain ester]+ fragment, in MS analysis acs.orgacs.org.

Quantitative analysis of 2-hydroxylignocerate using LC-MS/MS typically involves the use of internal standards and multiple reaction monitoring (MRM) mode chromatographyonline.comnih.govchromatographyonline.com. MRM enhances sensitivity and selectivity by monitoring specific precursor-to-product ion transitions, minimizing interference from the sample matrix chromatographyonline.comnih.govchromatographyonline.comlcms.cz. While saturated and monounsaturated long-chain fatty acids might show low fragmentation efficiency in MRM, leading to the use of single ion reaction (SIR) mode for better sensitivity, polyunsaturated fatty acids and their derivatives are effectively analyzed in MRM mode chromatographyonline.com.

Table 1: Illustrative LC-MS/MS Parameters for 2-Hydroxylignocerate Analysis

ParameterValue
Chromatography
Column TypeC18 reverse-phase
Mobile PhaseA: Water with 0.1% Formic Acid
B: Acetonitrile with 0.1% Formic Acid
Flow Rate0.3 mL/min
GradientOptimized for VLCFA separation
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Negative
Scan ModeMRM (Multiple Reaction Monitoring)
Precursor Ion (m/z)383.35 (for [M-H]-) uni.lu
Product Ions (m/z)Characteristic fragments (e.g., 365.34 [M-H-H2O]-) uni.luchromatographyonline.com
Collision EnergyOptimized per transition
ResolutionHigh-resolution (e.g., Orbitrap)

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Methyl Ester Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique for the analysis of fatty acids, often requiring derivatization into fatty acid methyl esters (FAMEs) to increase their volatility for chromatographic separation chromatographyonline.comnih.gov. For 2-hydroxylignocerate, this involves a methylation step (e.g., using methanolic HCl) to convert the carboxylic acid group into a methyl ester chromatographyonline.comcaymanchem.com. Additionally, the hydroxyl group at the 2-position might be derivatized (e.g., silylated) to prevent tailing and improve chromatographic performance and stability, especially for comprehensive profiling of 2-hydroxy fatty acids nih.gov.

GC-MS/MS, specifically, has been developed to determine the full profile of 2-hydroxy fatty acid metabolites. This involves collecting MS and MS/MS spectra of trimethylsilyl (B98337) (TMS) derivatives of 2-OH FAMEs for peak annotation based on their signature fragmentation patterns nih.gov. Structures can be further confirmed by validated structure-dependent retention time prediction models nih.gov. An in-house database containing various 2-OH FAs can be established to aid in identification and quantification nih.gov.

Table 2: Illustrative GC-MS/MS Parameters for 2-Hydroxylignocerate Methyl Ester Analysis

ParameterValue
Sample Preparation Methylation (e.g., Methanolic HCl) and Silylation (for OH group)
Chromatography
Column TypeCapillary column (e.g., Omegawax)
Carrier GasHelium
Oven Temperature ProgramOptimized for FAME separation
Mass Spectrometry
Ionization ModeElectron Ionization (EI)
Scan ModeFull Scan or MRM
Mass Range50-500 m/z
IdentificationComparison with mass spectral libraries (e.g., NIST) and retention indices metabolomicscentre.ca

Untargeted and Targeted Metabolomics Approaches for Comprehensive Assessment of 2-Hydroxylignocerate Metabolome

Metabolomics, the large-scale study of small molecules (metabolites) within biological systems, can be broadly categorized into untargeted and targeted approaches creative-proteomics.comosti.govfrontiersin.org. Both are crucial for comprehensively assessing the 2-hydroxylignocerate metabolome.

Untargeted Metabolomics aims to detect and identify as many metabolites as possible within a sample without prior knowledge or bias osti.govmetabolomicscentre.cafrontiersin.orgmdpi.com. This discovery-driven approach is valuable for identifying novel or unexpected changes in the 2-hydroxylignocerate pathway or related metabolic networks osti.govfrontiersin.org. LC-MS (often high-resolution LC-MS) and GC-MS are commonly used platforms for untargeted metabolomics osti.govfrontiersin.orgmdpi.com. For 2-hydroxylignocerate, untargeted profiling can reveal its presence in various biological samples like plasma or feces and identify potential metabolic shifts related to its levels escholarship.orgfigshare.com. Data output typically includes peak tables with retention times, peak areas, and preliminary identification based on mass spectral library searches metabolomicscentre.ca.

Targeted Metabolomics , in contrast, focuses on the quantitative analysis of a predefined set of known metabolites creative-proteomics.comchromatographyonline.comrsc.org. This approach is used when specific hypotheses exist about the involvement of 2-hydroxylignocerate or its related metabolites in a particular biological process or disease creative-proteomics.comfrontiersin.org. LC-MS/MS in MRM mode is the preferred technique for targeted analysis due to its high sensitivity and quantitative precision creative-proteomics.comchromatographyonline.comnih.gov. Targeted metabolomics allows for accurate quantification of 2-hydroxylignocerate and its known precursors or catabolites, providing precise data on concentration changes in response to various stimuli or conditions creative-proteomics.comfrontiersin.org. For example, targeted approaches have been used to quantify long-chain fatty acids and oxylipins, which include hydroxylated fatty acids, in biological samples chromatographyonline.com.

Table 3: Comparison of Untargeted and Targeted Metabolomics for 2-Hydroxylignocerate

FeatureUntargeted MetabolomicsTargeted Metabolomics
Objective Discovery of known and unknown metabolites; comprehensive profiling osti.govmetabolomicscentre.caQuantification of specific, predefined metabolites creative-proteomics.comchromatographyonline.com
Scope Broad, hypothesis-generatingNarrow, hypothesis-driven
Techniques LC-HRMS, GC-MS, GC×GC-TOFMS osti.govmetabolomicscentre.cafrontiersin.orgmdpi.comLC-MS/MS (MRM), GC-MS/MS creative-proteomics.comchromatographyonline.comnih.govchromatographyonline.com
Data Output Peak tables, relative quantification, preliminary IDs metabolomicscentre.caAbsolute quantification, high accuracy and reproducibility creative-proteomics.com
Application Identifying novel biomarkers, exploring metabolic pathways osti.govfrontiersin.orgValidating biomarkers, monitoring specific metabolic changes creative-proteomics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental analytical tool for the definitive structural and stereochemical elucidation of organic compounds, including complex lipids like 2-hydroxylignocerate mdpi.comipb.ptbyjus.com. Unlike mass spectrometry, which fragments molecules, NMR provides information about the intact molecule by exploiting the magnetic properties of atomic nuclei byjus.com.

Application of 1D and 2D NMR Techniques for Compound Characterization

Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are crucial for the comprehensive characterization of 2-hydroxylignocerate.

1D NMR (¹H NMR and ¹³C NMR) provides initial insights into the number and types of protons and carbons present in the molecule, as well as their chemical environments acs.orgipb.pt.

¹H NMR : The proton NMR spectrum reveals the different types of protons, their chemical shifts (indicating electronic environment), and their coupling patterns (indicating neighboring protons) . For 2-hydroxylignocerate, characteristic signals would include those from the long aliphatic chain (typically broad multiplets around δ 1.2-1.3 ppm), the terminal methyl group (a triplet around δ 0.8-0.9 ppm), and critically, the proton on the carbon bearing the hydroxyl group (C-2) and the carboxylic acid group acs.org. The chemical shift of the proton at C-2 (α-proton to the hydroxyl and carboxyl groups) would be significantly deshielded compared to other aliphatic protons.

¹³C NMR : The carbon NMR spectrum provides information on the carbon skeleton, showing distinct signals for each unique carbon atom acs.orgipb.pt. The chemical shifts for the carboxyl carbon (around δ 170-180 ppm), the hydroxyl-bearing carbon (C-2, around δ 70-80 ppm), and the long chain methylene (B1212753) carbons (around δ 29-32 ppm) are particularly informative acs.org. DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiments can further distinguish between CH, CH₂, and CH₃ groups acs.org.

2D NMR techniques are essential for establishing connectivity between atoms and determining stereochemistry, especially for a molecule with a chiral center like 2-hydroxylignocerate (at C-2).

COSY (COrrelation SpectroscopY) : This experiment reveals proton-proton couplings, showing which protons are coupled to each other through bonds ipb.pt. It helps in tracing the connectivity of the proton network.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence) : These techniques correlate protons directly bonded to carbons (¹H-¹³C one-bond correlation) ipb.pt. They are critical for assigning specific protons to their directly attached carbons, which is vital for complex structures.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC identifies long-range proton-carbon correlations (typically over 2 or 3 bonds) ipb.pt. This is invaluable for establishing connectivity across quaternary carbons or through heteroatoms, providing crucial structural fragments. For 2-hydroxylignocerate, HMBC could confirm the position of the hydroxyl group relative to the carboxyl group and the long alkyl chain.

NOESY (Nuclear Overhauser Effect SpectroscopY) : NOESY experiments reveal through-space correlations between protons that are spatially close, regardless of bond connectivity ipb.pt. This is particularly important for determining the relative stereochemistry of chiral centers. For 2-hydroxylignocerate, NOESY could help in confirming the (R) or (S) configuration at the C-2 position by observing correlations with adjacent protons.

Research findings often present ¹H and ¹³C NMR data to confirm the presence of the 2-hydroxylignocerate moiety, with characteristic peaks for the long fatty chain and the alcoholic functionality acs.org.

Enzymatic and Subcellular Fractionation Assays

Enzymatic and subcellular fractionation assays are crucial for understanding the biosynthesis, metabolism, and cellular roles of 2-hydroxylignocerate. These methodologies allow researchers to identify the enzymes involved in its synthesis or degradation and pinpoint its localization within different cellular compartments.

Enzymatic Assays are designed to measure the activity of specific enzymes that catalyze reactions involving 2-hydroxylignocerate as a substrate or product nih.govconicet.gov.arelabscience.com. For instance, the enzyme fatty acid 2-hydroxylase (FA2H) is known to hydroxylate straight-chain fatty acids at the 2-position, leading to the formation of 2-hydroxy fatty acids like 2-hydroxylignocerate nih.gov. Enzymatic assays for FA2H would typically involve incubating a labeled lignoceric acid substrate with enzyme preparations (e.g., from cell lysates or recombinant protein) and then quantifying the formation of 2-hydroxylignocerate using techniques like LC-MS or GC-MS nih.gov. These assays can help in determining enzyme kinetics, substrate specificity, and the effects of inhibitors or activators conicet.gov.ar. The only established in vitro enzymatic FA2H assay uses free fatty acids as an efficient substrate nih.gov.

Subcellular Fractionation Assays involve the physical separation of cellular components (e.g., nucleus, mitochondria, endoplasmic reticulum, peroxisomes, cytosol) based on their differential sedimentation properties nih.govnih.govresearchgate.net. This technique is used to determine the precise intracellular localization of 2-hydroxylignocerate or the enzymes involved in its metabolism nih.govresearchgate.net. For example, if 2-hydroxylignocerate is primarily synthesized in the endoplasmic reticulum, FA2H activity would be enriched in the ER fraction nih.gov. Similarly, if 2-hydroxylignocerate is stored or metabolized in specific organelles, its concentration would be higher in those fractions nih.gov. Differential centrifugation is a common method for preparing subcellular fractions, which are then analyzed for the presence of the compound or enzyme activity nih.gov.

Table 4: Applications of Enzymatic and Subcellular Fractionation Assays for 2-Hydroxylignocerate

Assay TypeObjectiveMethodologyExpected Findings
Enzymatic Assays Identify enzymes involved in synthesis/degradation; study kinetics conicet.gov.arnih.govIncubate substrate with enzyme source; quantify product (e.g., by MS) elabscience.comnih.govCharacterization of FA2H activity; identification of novel hydroxylases nih.gov
Subcellular Fractionation Determine cellular localization of compound/enzymes nih.govresearchgate.netDifferential centrifugation of cell lysates; analyze fractions by MS or enzyme activity nih.govLocalization of 2-hydroxylignocerate or FA2H to specific organelles (e.g., ER) nih.govresearchgate.net

Computational and Systems Biology Approaches

Integration of Multi-Omics Datasets for Comprehensive Metabolic Understanding

The integration of multi-omics datasets, encompassing genomics, transcriptomics, proteomics, metabolomics, and lipidomics, provides a holistic view of biological systems, enabling a deeper understanding of complex metabolic pathways, including those involving 2-hydroxylignocerate. This integrated approach moves beyond single-layer analyses to identify intricate molecular changes, dynamic interactions, novel mechanisms, and potential biomarkers nih.gov.

Application of Multi-Omics in Lipid Metabolism Research Multi-omics approaches are increasingly applied to unravel the complexities of lipid metabolism, which is crucial given the diverse roles of lipids in cellular structure, energy storage, and signaling. By combining data from different omics platforms, researchers can correlate genetic predispositions with gene expression, protein function, and ultimately, the profiles of specific lipid metabolites like 2-hydroxylignocerate. For instance, integrated multi-omics studies have been employed to identify abnormal lipid metabolisms and uncover novel lipid species nih.gov. The utility of multi-omics is further highlighted in its potential to predict lipid biomarkers and contribute to precision medicine by providing a comprehensive assessment of molecular changes nih.gov.

Research Findings on 2-Hydroxylignocerate through Multi-Omics Integration Studies utilizing multi-omics have begun to shed light on the metabolic dynamics of 2-hydroxylignocerate and related hydroxylated very long-chain fatty acids. These investigations often involve targeted or untargeted metabolomics and lipidomics alongside other omics data to identify associations with physiological states or dietary interventions.

One notable study investigated the impact of dietary interventions on circulating metabolites in canines, employing chromatography coupled with mass spectrometry for serum metabolite analysis frontiersin.org. This research observed that feeding diets containing medium-chain triglycerides (MCT) and fish oil (FO) led to a significant increase in serum levels of 2-hydroxylignocerate (C24:0). Concurrently, a decline was noted in its unsaturation product, 2-hydroxynervonate (C24:1), and its chain-shortened congener, 2-hydroxybehenate (B1260065) (C22:0) frontiersin.org. This finding suggests that dietary fatty acid composition can profoundly influence the circulating levels of specific hydroxylated VLCFAs, indicating active metabolic interconversions.

The following table summarizes these detailed research findings:

Table 1: Impact of Dietary Intervention on Serum Hydroxy Fatty Acids in Canines frontiersin.org

MetaboliteObservation with MCT and FO+MCT FeedingRelated Compounds Affected
2-Hydroxylignocerate (C24:0)Multifold Increase2-Hydroxynervonate (C24:1), 2-Hydroxybehenate (C22:0)

Another study, focusing on the impact of dietary pesticide exposure on the faecal microbiome metabolism in adult twins, utilized shotgun metagenomics and metabolomics researchgate.net. This multi-omics approach revealed associations between pesticide residue concentrations and faecal metabolite concentrations. Specifically, 2-hydroxylignocerate showed a positive association with glyphosate (B1671968) excretion, suggesting a potential link between environmental chemical exposure and the metabolism of specific fatty acids, possibly mediated by gut microbiota researchgate.net.

Table 2: Association of 2-Hydroxylignocerate with Glyphosate Excretion in Human Twins researchgate.net

MetaboliteAssociation with Glyphosate ExcretionCoefficientp-valueq-value
2-HydroxylignoceratePositive Association0.330.00110.19

Beyond direct observations of 2-hydroxylignocerate, multi-omics studies have broadly contributed to understanding VLCFA metabolism. For instance, in a study on fructose (B13574) consumption in mice, a multi-omics approach integrating metabolome, gut microbiome, and phenome data demonstrated strain-specific host-metabolome interactions influenced by the gut microbiome, where 2-hydroxylignocerate was among the detected fecal lipids nih.gov. Similarly, multi-omics analysis has revealed gut dysbiosis contributing to dysmetabolism of long-chain fatty acids in conditions like acute myocardial infarction elifesciences.org. In plant science, multi-omics analysis of pennycress identified metabolic shifts, including impacts on central carbon metabolism and amino acid metabolism, due to the elimination of very long-chain fatty acids through genetic knockout oup.com. These examples underscore how multi-omics provides comprehensive insights into the interconnectedness of various biological processes and the metabolic fate of fatty acids.

Future Directions and Translational Perspectives in 2 Hydroxylignocerate Research

Continued Elucidation of Novel Enzymes and Regulatory Networks in 2-Hydroxylignocerate Metabolism

While the fatty acid 2-hydroxylase (FA2H) enzyme is known to be involved in the synthesis of 2-hydroxylated sphingolipids, including those containing 2-hydroxylignocerate, there is compelling evidence suggesting the existence of additional, currently unidentified fatty acid 2-hydroxylase enzyme(s) mdpi.com. These unknown enzymes, alongside FA2H, may exert distinct or even opposing roles in metabolism, as indicated by analyses in tumor cells mdpi.com.

A critical future direction in 2-hydroxylignocerate research is the systematic identification and characterization of these novel hydroxylases. Understanding their enzymatic mechanisms, substrate specificities, and cellular localization will be paramount. Furthermore, unraveling the intricate regulatory networks that govern the expression and activity of all enzymes involved in 2-hydroxylignocerate synthesis and degradation is essential. This includes investigating transcriptional, post-translational, and metabolic feedback mechanisms that fine-tune its cellular concentrations. Such insights could reveal novel points of metabolic control and potential targets for intervention in conditions where 2-hydroxylignocerate metabolism is perturbed.

Investigation of Stereospecificity's Impact on Biological Roles of 2-Hydroxylignocerate

The hydroxylation of acyl residues can lead to the formation of two stereoisomers. In mammals, the (R)-enantiomer of 2-hydroxy fatty acids is predominantly synthesized mdpi.com. Conversely, the presence of the (S)-enantiomer in certain biological samples, such as milk and brain, is largely attributed to bacterial origins mdpi.com.

Future research must focus on comprehensively investigating the distinct biological roles, metabolic fates, and physiological implications of the (R)- and (S)-stereoisomers of 2-hydroxylignocerate. It is crucial to determine if these enantiomers possess different biological activities, interact with unique molecular targets, or are processed by separate enzymatic pathways within mammalian cells. Understanding the functional divergence between these stereoisomers could reveal nuanced biological roles that are currently overlooked and provide insights into the impact of microbial metabolism on host lipid profiles and health.

Exploration of Underexplored Biological Functions and Tissue-Specific Roles

2-Hydroxylignocerate is classified as a very long-chain fatty acid and has been detected in various biological contexts, including its association with lipid metabolism and interactions within the gut microbiome nih.govkcl.ac.ukescholarship.org. For instance, alterations in 2-hydroxylignocerate levels have been observed in fecal metabolomics data in the context of drug interactions and gut microbiome activity kcl.ac.ukescholarship.orgresearchgate.net. It has also been identified in plant extracts acs.org.

Despite these observations, many of its specific biological functions and tissue-specific roles remain underexplored. Future research should prioritize:

Systematic profiling: Conducting comprehensive metabolomic studies across a wider range of tissues and cell types to establish a detailed distribution map of 2-hydroxylignocerate.

Functional characterization: Investigating its precise roles in cellular signaling, membrane structure, energy homeostasis, and as a precursor for other bioactive lipids.

Microbiome interplay: Delving deeper into the reciprocal interactions between 2-hydroxylignocerate and the gut microbiome, including how microbial metabolism influences its levels and how 2-hydroxylignocerate, in turn, affects microbial composition or function. For example, studies have shown that fructose (B13574) consumption can alter various metabolites, including 2-hydroxylignocerate, in fecal samples, highlighting the complex interplay between diet, gut microbiota, and host metabolism escholarship.orgresearchgate.net.

Development of Advanced Analytical Techniques for Detection and Quantification in Complex Biological Matrices

Accurate and sensitive detection and quantification of 2-hydroxylignocerate in complex biological matrices (e.g., plasma, tissue, urine, feces) are crucial for advancing research. Current metabolomics platforms frequently employ techniques such as ultrahigh performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) for broad, non-targeted detection and quantification of metabolites nih.govresearchgate.netnih.gov. These methods involve sophisticated sample preparation, including protein precipitation and solvent extraction, often utilizing automated systems to enhance efficiency and reproducibility nih.govgerstelus.com.

However, challenges persist, including the need for higher throughput, improved sensitivity, and reduced variability in analysis gerstelus.comresearchgate.net. Future directions include:

Enhanced Mass Spectrometry Techniques: Developing and optimizing advanced mass spectrometry approaches, such as ion mobility-mass spectrometry (IM-MS) or high-resolution accurate mass (HRAM) spectrometry, to improve isomer separation, compound identification confidence, and sensitivity for low-abundance species.

Automated Sample Preparation: Further integrating and refining automated sample preparation workflows to minimize human error, increase throughput, and ensure greater consistency and reproducibility in results gerstelus.com.

Standardization and Reference Materials: Establishing robust standardized protocols and developing certified reference materials for 2-hydroxylignocerate to enable inter-laboratory comparisons and ensure data comparability across studies.

Bioinformatics and Data Processing: Advancing bioinformatics tools for the analysis of complex metabolomics data, including improved algorithms for peak deconvolution, compound identification, and quantitative analysis, particularly for challenging lipid species.

The following table summarizes key analytical techniques and their applications in metabolite analysis:

Analytical TechniquePrimary ApplicationAdvantagesChallenges/Future Needs
UPLC-MS/MS nih.govresearchgate.netnih.govBroad, non-targeted metabolite detection and quantificationHigh resolution, sensitivity, ability to identify diverse metabolitesThroughput, need for pure standards for accurate quantification researchgate.net
Automated Extraction nih.govgerstelus.comSample preparation from biological matricesIncreased efficiency, accuracy, throughput, reproducibilityIntegration with diverse analytical platforms
GC-MS / HPLC researchgate.netAnalysis of lipid hydroperoxides and volatilesHigh sensitivity, identification of wide range of compoundsLow throughput, requires pure standards for quantification researchgate.net

Identification of Molecular Targets for Therapeutic Intervention in Peroxisomal and Demyelinating Conditions Associated with 2-Hydroxylignocerate Dysregulation

Dysregulation of 2-hydroxy fatty acid metabolism, including that of 2-hydroxylignocerate, is implicated in several severe conditions. Notably, deficiency in the FA2H enzyme, which hydroxylates fatty acids at position 2, is linked to hereditary spastic paraplegia 35 (HSP35/SPG35) or fatty acid hydroxylase-associated neurodegeneration (FAHN), a neurodegenerative disease mdpi.com. Furthermore, 2-hydroxy fatty acids have been identified in studies exploring causal relationships with neuropsychiatric and neurodegenerative disorders medrxiv.org. Metabolomics studies have also identified various metabolites, including 2-hydroxy fatty acids, as potential biomarkers for mortality and disease risk mdpi.com.

A significant translational objective is the identification of specific molecular targets within the 2-hydroxylignocerate metabolic pathway for therapeutic intervention. This involves:

Enzyme Modulation: Developing small molecules or genetic therapies to modulate the activity of FA2H or other yet-to-be-identified hydroxylases, particularly in conditions caused by their deficiency or overexpression.

Pathway Interruption/Activation: Identifying other key enzymes or transporters involved in 2-hydroxylignocerate synthesis, transport, or degradation that could be targeted to restore metabolic balance.

Biomarker Development: Leveraging advanced analytical techniques to develop robust biomarkers based on 2-hydroxylignocerate levels or its related metabolites, which could aid in early diagnosis, disease monitoring, and assessment of therapeutic efficacy in peroxisomal and demyelinating conditions.

Understanding Disease Mechanisms: Further elucidating the precise mechanisms by which dysregulated 2-hydroxylignocerate levels contribute to the pathology of neurodegenerative and demyelinating diseases, paving the way for mechanism-based drug discovery.

Q & A

Basic Research Questions

Q. What are the standard analytical methods for identifying and quantifying 2-Hydroxylignocerate in biological matrices?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are widely used. GC-MS offers high sensitivity for trace analysis, while HPLC with UV/Vis or fluorescence detection is preferred for complex biological samples. Calibration curves using certified reference materials are essential for quantification. Ensure proper sample derivatization (e.g., silylation for GC-MS) to enhance volatility .
  • Safety Note : Use fume hoods and wear nitrile gloves during derivatization to avoid exposure to toxic reagents like BSTFA .

Q. How can researchers optimize the synthesis of 2-Hydroxylignocerate to improve yield and purity?

  • Methodological Answer : Employ a fractional distillation setup to isolate intermediates and reduce byproducts. Monitor reaction progress via thin-layer chromatography (TLC) with iodine staining. For purity, use recrystallization in non-polar solvents (e.g., hexane) and validate purity via melting point analysis and NMR spectroscopy .

Q. What experimental approaches are recommended to study the biological role of 2-Hydroxylignocerate in lipid metabolism?

  • Methodological Answer : Use isotope-labeled 2-Hydroxylignocerate (e.g., ¹⁴C or deuterated forms) in cell culture assays to track incorporation into lipid droplets. Pair this with siRNA knockdown of candidate enzymes (e.g., fatty acid hydroxylases) to assess functional pathways. Normalize results to total protein content via Bradford assays .

Advanced Research Questions

Q. How should researchers address contradictory data regarding the pro-inflammatory vs. anti-inflammatory effects of 2-Hydroxylignocerate?

  • Methodological Answer : Conduct dose-response studies across physiologically relevant concentrations (e.g., 1–100 µM). Use multiplex cytokine assays (e.g., IL-6, TNF-α) to quantify immune responses. Apply statistical models (e.g., ANOVA with Tukey’s post hoc test) to identify threshold effects. Reconcile discrepancies by controlling for cell type-specific receptor expression .

Q. What advanced techniques can elucidate the degradation mechanisms of 2-Hydroxylignocerate under oxidative stress?

  • Methodological Answer : Use electron paramagnetic resonance (EPR) to detect free radical intermediates during oxidation. Couple this with LC-QTOF-MS to identify degradation products. Compare kinetic profiles under varying pH and temperature conditions to model environmental stability .

Q. How can computational modeling predict the interaction of 2-Hydroxylignocerate with lipid bilayers?

  • Methodological Answer : Perform molecular dynamics (MD) simulations using software like GROMACS. Parameterize force fields based on experimental NMR data for acyl chain flexibility. Validate predictions using neutron scattering to assess bilayer penetration depth .

Q. What experimental controls are critical when studying 2-Hydroxylignocerate’s stability in long-term cell culture studies?

  • Methodological Answer : Include negative controls (vehicle-only treatments) and stability controls (e.g., spiked medium stored at −80°C). Monitor pH shifts and use antioxidants (e.g., BHT) to prevent autoxidation. Validate compound integrity via periodic LC-MS checks .

Q. How can interdisciplinary approaches resolve challenges in correlating 2-Hydroxylignocerate levels with disease biomarkers?

  • Methodological Answer : Integrate lipidomics data with transcriptomic profiling (RNA-seq) to identify co-regulated pathways. Use machine learning (e.g., random forest models) to prioritize biomarker candidates. Validate findings in independent cohorts with matched clinical metadata .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.